
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methylbenzamide” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also has a benzamide group, which is a common motif in pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, MS, FT-IR, and X-ray crystallography . DFT calculations could be used to optimize the molecular structure and study its properties .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzamide group could undergo reactions typical of amides, while the 2,3-dihydrobenzofuran moiety could participate in reactions typical of furans .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The catalytic properties of compounds related to dihydrobenzofuran derivatives have been explored for the synthesis of complex organic molecules. Mancuso et al. (2014) detailed divergent palladium iodide catalyzed multicomponent approaches for the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives, showcasing the versatility of these compounds in facilitating the formation of structurally diverse molecules under different reaction conditions (Mancuso et al., 2014).
Antimicrobial and Antifungal Agents
Compounds incorporating the dihydrobenzofuran unit have been evaluated for their antimicrobial properties. Desai et al. (2013) synthesized a series of compounds and assessed their in vitro antibacterial and antifungal activities, highlighting the potential of these molecules in addressing microbial diseases and infections (Desai et al., 2013).
Antitumor Agents
The exploration of dihydrobenzofuran lignans for anticancer activity has been significant. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their potential as antitumor agents that inhibit tubulin polymerization. This study revealed the cytotoxic activities of these compounds against various human tumor cell lines, particularly leukemia and breast cancer cells, indicating their promise as antimitotic and potential antitumor agents (Pieters et al., 1999).
Polymeric Materials
The synthesis and characterization of novel aromatic polyimides incorporating benzamide derivatives, including studies by Butt et al. (2005), have shown that these compounds can be polymerized to form materials with high thermal stability and specific physical properties, useful in various industrial applications (Butt et al., 2005).
Herbicide Development
Investigations into the herbicidal activity of derivatives have identified compounds with strong phytotoxic effects. Araniti et al. (2014) reported on the herbicidal activity of 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, demonstrating their effects on the shoot and root systems of Arabidopsis thaliana, suggesting their potential as synthetic herbicides (Araniti et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-2-4-13(5-3-12)18(21)19-11-16(20)14-6-7-17-15(10-14)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNRBCUAZANRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

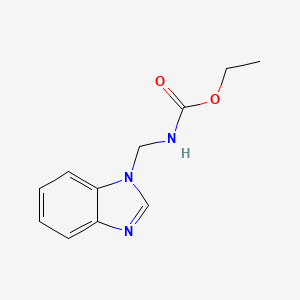
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)
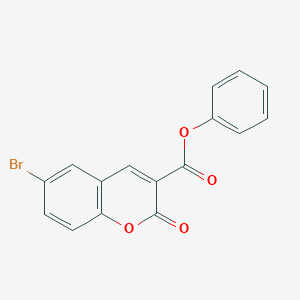
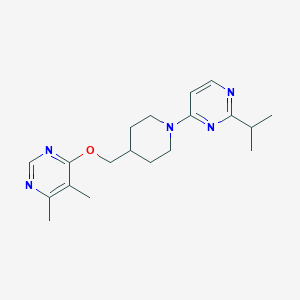
![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
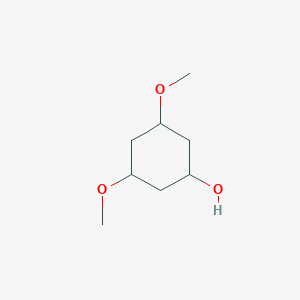
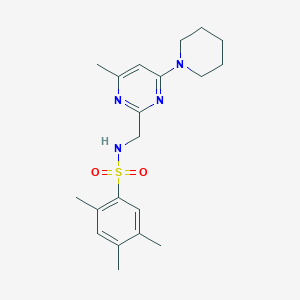
![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)
![3-[(tetrahydro-2H-pyran-4-yl)methoxy]Benzenamine](/img/structure/B2653820.png)

![7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2653822.png)
![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)